Cas no 320416-19-1 (7-(4-FLUOROPHENYL)-2-MORPHOLINO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE)
![7-(4-FLUOROPHENYL)-2-MORPHOLINO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE structure](https://www.kuujia.com/scimg/cas/320416-19-1x500.png)
7-(4-FLUOROPHENYL)-2-MORPHOLINO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE Chemical and Physical Properties
Names and Identifiers
-
- 7-(4-FLUOROPHENYL)-2-MORPHOLINO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 4-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
-
- MDL: MFCD00139007
- Inchi: 1S/C15H14FN5O/c16-12-3-1-11(2-4-12)13-5-6-17-14-18-15(19-21(13)14)20-7-9-22-10-8-20/h1-6H,7-10H2
- InChI Key: YSVMNPZEMKYLIR-UHFFFAOYSA-N
- SMILES: C12=NC(N3CCOCC3)=NN1C(C1=CC=C(F)C=C1)=CC=N2
7-(4-FLUOROPHENYL)-2-MORPHOLINO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB299298-100 mg |
7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine; . |
320416-19-1 | 100 mg |
€221.50 | 2023-07-20 | ||
Ambeed | A894789-1g |
4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
320416-19-1 | 90% | 1g |
$350.0 | 2024-08-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00879881-1g |
4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
320416-19-1 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
abcr | AB299298-100mg |
7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine; . |
320416-19-1 | 100mg |
€283.50 | 2025-02-17 |
7-(4-FLUOROPHENYL)-2-MORPHOLINO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE Related Literature
-
1. Book reviews
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on 7-(4-FLUOROPHENYL)-2-MORPHOLINO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Comprehensive Overview of 7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 320416-19-1)
7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 320416-19-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of a 4-fluorophenyl group and a morpholino moiety further enhances its pharmacological profile, making it a subject of interest for drug discovery and development.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine and targeted therapies. 7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine has been explored for its potential role in modulating key signaling pathways, particularly those involving protein kinases. Researchers are investigating its efficacy in conditions such as inflammatory diseases, cancer, and neurodegenerative disorders, aligning with current trends in personalized healthcare and AI-driven drug discovery.
The compound's synthetic accessibility and structural versatility have also made it a valuable scaffold in medicinal chemistry. Its triazolopyrimidine core allows for facile derivatization, enabling the development of analogs with optimized pharmacokinetic properties. This adaptability is particularly relevant in the context of fragment-based drug design, a strategy increasingly employed in modern drug discovery pipelines. Additionally, the fluorine atom in the 4-fluorophenyl group contributes to enhanced metabolic stability and membrane permeability, critical factors for bioavailability.
From a mechanistic perspective, 7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine has shown promise in allosteric modulation of enzyme activity. This aligns with the growing interest in allosteric inhibitors as a means to achieve greater selectivity and reduced off-target effects compared to traditional active-site inhibitors. Such properties are highly sought after in the development of next-generation therapeutics, especially for complex diseases with multifactorial pathogenesis.
The compound's physicochemical properties have also been a focal point of research. Its logP value and solubility profile suggest favorable drug-likeness, meeting the criteria outlined in Lipinski's Rule of Five. These attributes are essential for ensuring successful translation from in vitro studies to in vivo applications, a critical consideration in the preclinical development phase. Furthermore, the morpholino substituent contributes to improved water solubility, addressing a common challenge in the formulation of hydrophobic drug candidates.
In the context of green chemistry and sustainable synthesis, efforts have been made to optimize the production of 7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine using catalytic methods and eco-friendly solvents. This reflects the broader shift toward environmentally responsible practices in the pharmaceutical industry, a topic of increasing importance to stakeholders and regulatory bodies alike.
As the scientific community continues to explore the potential of 7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine, its applications may extend beyond traditional therapeutics. Emerging fields such as chemical biology and proteolysis-targeting chimeras (PROTACs) could benefit from its modular structure, enabling the design of bifunctional molecules for targeted protein degradation. This versatility underscores its value as a multifunctional scaffold in both academic and industrial research settings.
In summary, 7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 320416-19-1) represents a compelling example of how rational drug design and structural optimization can yield compounds with significant therapeutic potential. Its relevance to contemporary research trends, combined with its favorable physicochemical properties, positions it as a promising candidate for further investigation in the quest for innovative treatments across a spectrum of diseases.
320416-19-1 (7-(4-FLUOROPHENYL)-2-MORPHOLINO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE) Related Products
- 2229504-31-6(3-3-(methoxymethyl)furan-2-yl-2,2-dimethylpropan-1-ol)
- 1160269-99-7(2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoroMethyl)phenyl]-, ethyl ester)
- 1261962-24-6(2-(3-Chloro-5-fluorophenyl)-4-nitrobenzoic acid)
- 1396715-22-2(3-cyclopropyl-5-(1-{[4-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)-1,2,4-oxadiazole; oxalic acid)
- 1806545-16-3(Ethyl 5-(3-bromopropyl)-2-nitrobenzoate)
- 83357-64-6(2-Cyclohexyl-3,3-dimethylbutanoic acid)
- 346610-88-6(2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione)
- 1799259-00-9(N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylethenesulfonamide)
- 63760-17-8(4-(4-Methoxybenzyl)aminophenol)
- 1083168-74-4(1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl)-)
